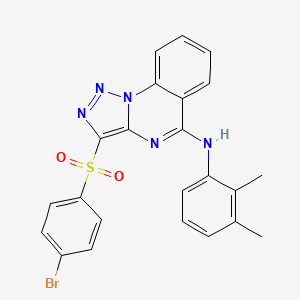
PSTQ Analog, 3{7,37}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSTQ Analog, 3{7,37} is a useful research compound. Its molecular formula is C23H18BrN5O2S and its molecular weight is 508.39. The purity is usually 95%.
BenchChem offers high-quality PSTQ Analog, 3{7,37} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PSTQ Analog, 3{7,37} including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photosensitizers for Photodynamic Therapy
- Photodynamic Therapy (PDT) Applications : Photodynamic therapy uses photosensitizers activated by light to produce reactive oxygen species that can destroy cancer cells, microbes, and unwanted tissues. Tetrapyrrole structures like porphyrins, chlorins, and phthalocyanines have been extensively investigated for PDT, along with synthetic dyes and nanotechnology approaches. This therapy shows promise for cancer and various non-malignant diseases, leveraging targeted delivery mechanisms and the dual specificity of photosensitizers for diseased tissue accumulation and localized light delivery (Abrahamse & Hamblin, 2016).
Nanomaterials in Photodynamic Therapy
- Advances in Nanomaterials : Nanomaterials have emerged as a significant enhancement for PDT, addressing limitations like hydrophobicity, poor stability, and low cell/tissue specificity of conventional photosensitizers. Various nanoparticles and carbon-based nanomaterials have been developed to improve the delivery and efficacy of photosensitizers, highlighting the ongoing innovation in PDT applications to combat cancer (Chen et al., 2020).
Neurotoxic Alkaloids and Their Analogs
- Neurotoxic Alkaloids : Saxitoxin (STX) and its analogs, known as paralytic shellfish toxins, are natural neurotoxic alkaloids causing paralytic shellfish poisoning. These compounds are produced by marine dinoflagellates and freshwater cyanobacteria, highlighting the significance of understanding and researching these compounds for potential therapeutic and diagnostic applications. The study of their biotransformation and degradation is crucial for developing detoxification methods for water supplies and shellfish (Wiese et al., 2010).
Targeted Radiopharmaceuticals for Imaging and Therapy
- PSMA-Targeted Radiopharmaceuticals : Prostate-specific membrane antigen (PSMA) targeting by radiopharmaceuticals for imaging and therapy of prostate cancer showcases the application of molecular targeting in diagnostics and therapeutics. This approach leverages the overexpression of PSMA in cancer cells for precise detection and treatment, illustrating the broader potential of targeted therapies using specific compounds or analogs (Wester & Schottelius, 2019).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(2,3-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O2S/c1-14-6-5-8-19(15(14)2)25-21-18-7-3-4-9-20(18)29-22(26-21)23(27-28-29)32(30,31)17-12-10-16(24)11-13-17/h3-13H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMZRFYCHQHASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
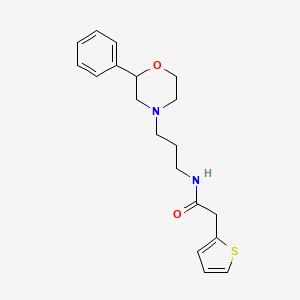
methyl}carbamate](/img/structure/B2657620.png)
![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2657622.png)
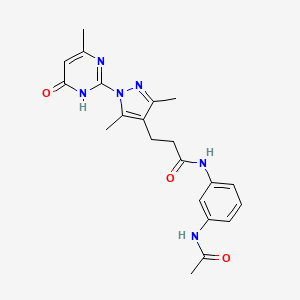
![[(4-Fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B2657625.png)

![2-[6-(2-Furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2657628.png)
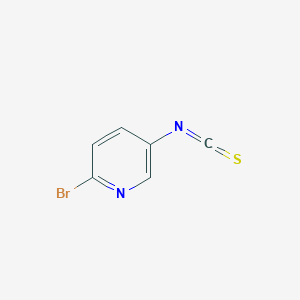
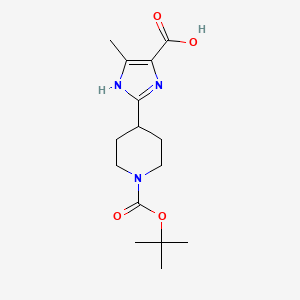
![3-(3,4-Dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2657637.png)
![2-{[Ethyl(2-methoxyethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2657638.png)
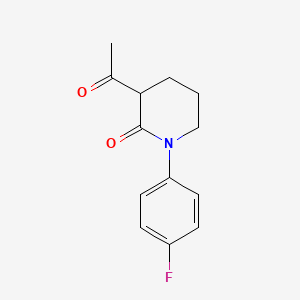
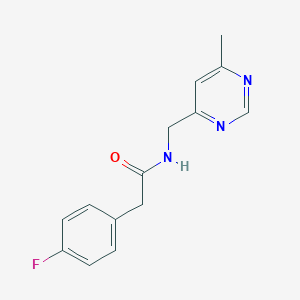
![4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide](/img/structure/B2657642.png)
